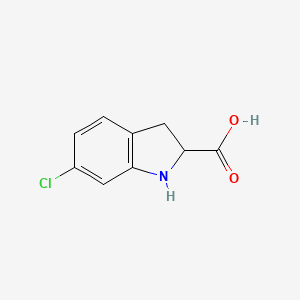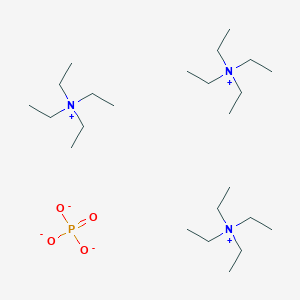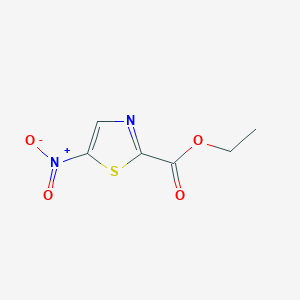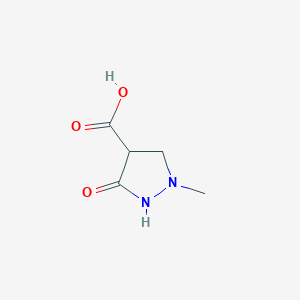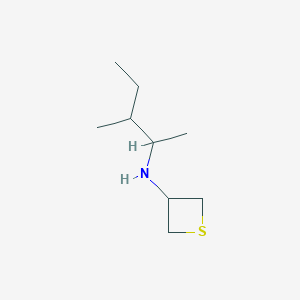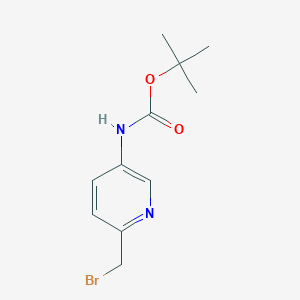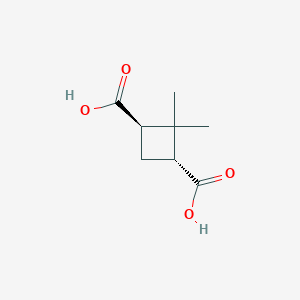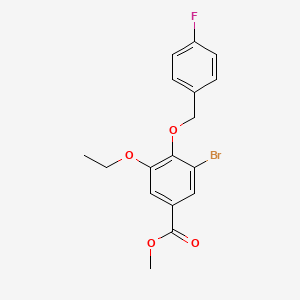![molecular formula C7H11Br2N B13024686 (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane: is a bicyclic compound characterized by its unique structure, which includes two bromine atoms and a nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane typically involves the reaction of a suitable precursor with brominating agents under controlled conditions. One common method involves the bromination of 6-methyl-3-azabicyclo[4.1.0]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding 6-methyl-3-azabicyclo[4.1.0]heptane.
Oxidation Reactions: Oxidative conditions can lead to the formation of new functional groups on the bicyclic ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 6-methyl-3-azabicyclo[4.1.0]heptane.
Oxidation: Compounds with oxidized functional groups such as alcohols or ketones.
Scientific Research Applications
Chemistry: The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane can be used as a probe to study enzyme interactions and receptor binding due to its rigid bicyclic framework.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to create analogs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism by which (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane exerts its effects depends on its interaction with molecular targets. The bromine atoms and the nitrogen atom within the bicyclic ring can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
(1R,6S)-Bicyclo[4.1.0]heptane: A similar bicyclic compound without the bromine atoms.
(1R,3S,4S,6R)-3-Methyl-7-oxabicyclo[4.1.0]heptane-1,4-diyl dimethanol: A related compound with an oxygen atom in the ring structure.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different ring substituents.
Uniqueness: (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane is unique due to the presence of two bromine atoms and a nitrogen atom within its bicyclic framework. This combination of elements imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11Br2N |
|---|---|
Molecular Weight |
268.98 g/mol |
IUPAC Name |
(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11Br2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
HCFDAGZZMBDPDF-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@]12CCNC[C@@H]1C2(Br)Br |
Canonical SMILES |
CC12CCNCC1C2(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


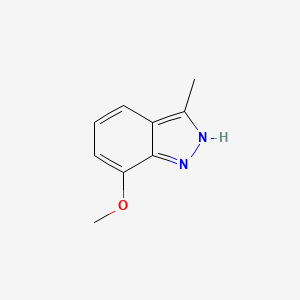
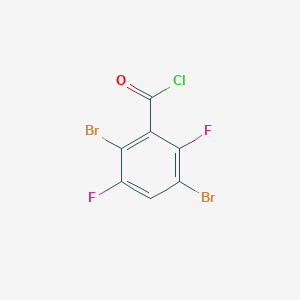
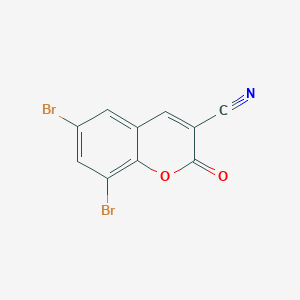
![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
